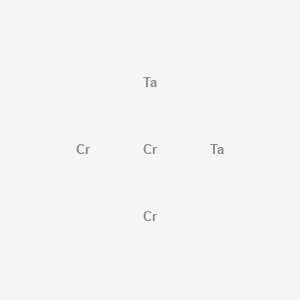

Chromium--tantalum (3/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium-tantalum (3/2) is a binary alloy composed of chromium and tantalum in a 3:2 ratio. This compound is known for its high melting point, excellent corrosion resistance, and remarkable mechanical properties. It is primarily used in high-temperature applications and environments where resistance to oxidation and wear is crucial.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of chromium-tantalum (3/2) involves several synthetic routes, including:

-

Powder Metallurgy: : This method involves mixing fine powders of chromium and tantalum in the desired ratio, followed by compaction and sintering at high temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation .

-

Arc Melting: : In this method, chromium and tantalum metals are melted together using an electric arc furnace. The molten alloy is then cooled rapidly to form a solid solution .

-

Mechanical Alloying: : This technique involves the repeated fracturing and welding of chromium and tantalum powders in a high-energy ball mill. The resulting alloy is then consolidated through hot pressing or sintering .

Industrial Production Methods

Industrial production of chromium-tantalum (3/2) often employs large-scale arc melting or powder metallurgy techniques. These methods ensure uniform composition and high purity of the alloy, making it suitable for critical applications in aerospace, nuclear, and chemical industries .

Análisis De Reacciones Químicas

Types of Reactions

Chromium-tantalum (3/2) undergoes various chemical reactions, including:

Reduction: Chromium-tantalum (3/2) can be reduced using strong reducing agents like hydrogen or carbon monoxide.

Substitution: The alloy can undergo substitution reactions with other metals, altering its properties and applications.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.

Substitution: Involves reacting the alloy with other metal salts or compounds under controlled conditions.

Major Products Formed

Oxidation: Formation of chromium and tantalum oxides.

Reduction: Production of pure chromium and tantalum metals.

Substitution: Formation of new alloys with modified properties.

Aplicaciones Científicas De Investigación

Chromium-tantalum (3/2) has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which chromium-tantalum (3/2) exerts its effects involves several molecular targets and pathways:

Oxidation Resistance: The alloy forms a stable oxide layer that protects it from further oxidation and corrosion.

Mechanical Strength: The unique crystal structure of the alloy provides high mechanical strength and resistance to deformation.

Catalytic Activity: The alloy’s surface properties and electronic structure make it an effective catalyst for various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Chromium-Nickel Alloys: Known for their corrosion resistance and mechanical properties, but have lower melting points compared to chromium-tantalum (3/2).

Tantalum-Niobium Alloys: Exhibit excellent corrosion resistance and high melting points, but are less mechanically robust than chromium-tantalum (3/2).

Uniqueness

Chromium-tantalum (3/2) stands out due to its unique combination of high melting point, excellent corrosion resistance, and superior mechanical properties. These characteristics make it ideal for high-temperature and high-stress applications, where other alloys may fail .

Propiedades

Número CAS |

52227-46-0 |

|---|---|

Fórmula molecular |

Cr3Ta2 |

Peso molecular |

517.88 g/mol |

Nombre IUPAC |

chromium;tantalum |

InChI |

InChI=1S/3Cr.2Ta |

Clave InChI |

IHLOTRTTXMVHDI-UHFFFAOYSA-N |

SMILES canónico |

[Cr].[Cr].[Cr].[Ta].[Ta] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)

![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)